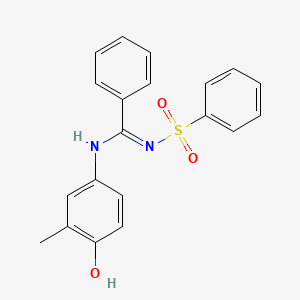

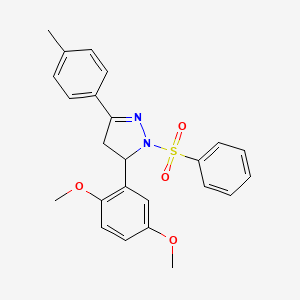

![molecular formula C20H19NO4S2 B11649553 (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound’s systematic name is (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one .

- It belongs to the class of thiazolidin-4-one derivatives , which are intriguing heterocyclic five-membered moieties.

- Thiazolidine motifs contain sulfur at the first position and nitrogen at the third position, enhancing their pharmacological properties.

- These compounds serve as valuable building blocks in organic synthesis and medicinal chemistry.

Preparation Methods

- Synthetic routes for this compound involve various approaches:

Multicomponent reactions: These efficient methods combine multiple reactants in a single step.

Click reactions: These modular reactions allow for the rapid assembly of complex molecules.

Nano-catalysis: Nanoparticles act as catalysts, improving selectivity and yield.

Green chemistry: Environmentally friendly methods minimize waste and use benign reagents.

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction can yield thiazolidine-4-ones with saturated rings.

Substitution: Substituents on the benzylidene group can be modified via nucleophilic substitution.

Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).

Major Products: These reactions can yield various derivatives with altered functional groups.

Scientific Research Applications

- Thiazolidin-4-ones exhibit diverse biological properties:

Anticancer: Some derivatives show promising activity against cancer cells.

Anticonvulsant: Certain compounds have antiseizure effects.

Antimicrobial: Thiazolidin-4-ones display antibacterial and antifungal properties.

Anti-inflammatory: They may modulate inflammatory pathways.

Neuroprotective: Some derivatives protect neurons from damage.

Antioxidant: Compounds scavenge free radicals.

- These properties make thiazolidin-4-ones valuable for drug development.

Mechanism of Action

- The compound likely interacts with specific molecular targets or pathways.

- Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

- While I don’t have specific data on similar compounds, thiazolidin-4-ones are unique due to their sulfur-containing ring and diverse biological activities.

Properties

Molecular Formula |

C20H19NO4S2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(5Z)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H19NO4S2/c1-21-19(22)18(27-20(21)26)12-14-6-3-4-9-17(14)25-11-10-24-16-8-5-7-15(13-16)23-2/h3-9,12-13H,10-11H2,1-2H3/b18-12- |

InChI Key |

KTFRIOHLXFUMKT-PDGQHHTCSA-N |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)/SC1=S |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)SC1=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)

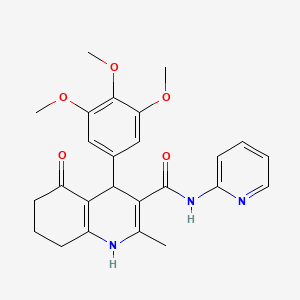

![(6Z)-2-cyclohexyl-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649495.png)

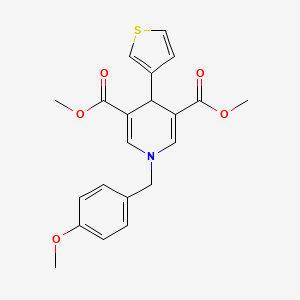

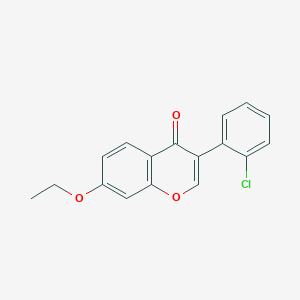

![4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11649503.png)

![[2-(2,4-dimethylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11649509.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B11649523.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649543.png)

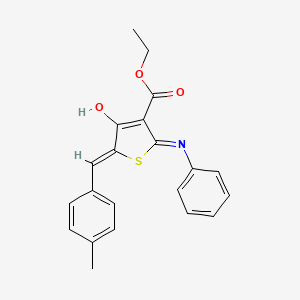

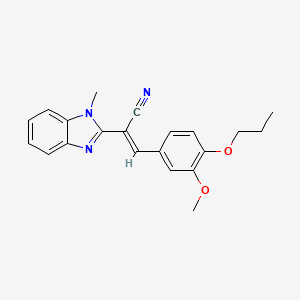

![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)